2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride

Description

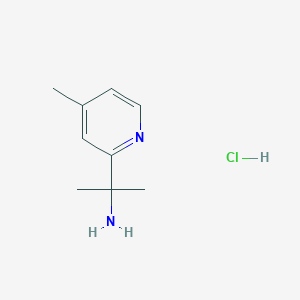

2-(4-Methylpyridin-2-yl)propan-2-amine hydrochloride is a synthetic amine derivative characterized by a pyridine ring substituted with a methyl group at the 4-position and a propan-2-amine moiety at the 2-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and research applications.

Properties

IUPAC Name |

2-(4-methylpyridin-2-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-7-4-5-11-8(6-7)9(2,3)10;/h4-6H,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQAVWJEKAUONE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(C)(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride typically involves the reaction of 4-methylpyridine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted pyridines .

Scientific Research Applications

Chemical Research Applications

Reagent in Synthesis

The compound is widely utilized as a reagent in organic synthesis. Its ability to participate in various chemical reactions allows chemists to create complex molecules efficiently. It is particularly effective in the synthesis of heterocycles and other nitrogen-containing compounds, which are essential in pharmaceuticals and agrochemicals.

Catalytic Properties

Research indicates that 2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride can act as a catalyst in specific reactions, enhancing reaction rates and selectivity. This catalytic ability is crucial for developing more sustainable synthetic pathways in organic chemistry.

Biological Research Applications

Biological Activity Studies

The compound has been the subject of numerous studies investigating its biological activities. It shows promise as an inhibitor of certain enzymes, notably phospholipase A2, which plays a role in inflammatory responses and cancer progression. By inhibiting this enzyme, the compound may have potential therapeutic effects against various diseases, including cancer .

Cancer Research

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast carcinoma cells. Its analogs have been identified as Src kinase inhibitors, which are critical targets in cancer therapy due to their role in tumor growth and metastasis .

Neuroprotective Potential

Emerging research suggests that compounds similar to this compound may exhibit neuroprotective properties. This potential could be significant for developing treatments for neurodegenerative diseases, although further studies are necessary to establish these effects conclusively.

Medicinal Chemistry Applications

Drug Development

The compound is being investigated for its therapeutic potential in drug development. Its interactions with biological targets make it a candidate for new drug formulations aimed at treating various conditions, including neurodegenerative diseases and cancers .

Pharmacological Studies

Pharmacological studies have highlighted the compound's ability to modulate receptor activity, which is essential for understanding its therapeutic mechanisms. These studies are critical for assessing the safety profiles and efficacy of new drugs derived from this compound.

Industrial Applications

Production of Industrial Chemicals

In industrial settings, this compound is used in the production of various chemicals and materials. Its versatility allows it to be incorporated into processes that require high purity and efficiency, contributing to advancements in material science .

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The pathways involved in these interactions are complex and depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropan-2-amine Hydrochlorides

Key Differences :

- Electronic Effects : The pyridine ring in the target compound introduces a nitrogen atom, enabling hydrogen bonding and altering electron distribution compared to phenyl rings. Methoxy (PMMA) and halogen (4-FMA, 2C–C) substituents modify lipophilicity and metabolic pathways .

- Pharmacological Profile : Pyridine derivatives may exhibit distinct receptor interactions (e.g., serotonin/dopamine transporters) due to heterocyclic aromaticity, whereas phenyl-based analogs are well-documented as psychoactive substances .

Pyridine-Based Analogs

Key Differences :

Physicochemical and Pharmacokinetic Comparisons

- Solubility : The hydrochloride salt form ensures aqueous solubility for all listed compounds. Pyridine derivatives generally exhibit higher polarity than phenyl analogs due to the nitrogen atom .

- Melting Points : Pyridine-based compounds (e.g., target compound) often have lower melting points (estimated 200–250°C) compared to halogenated phenyl analogs (e.g., 2C–C: 268–287°C) .

- Metabolism : Methyl and halogen substituents on aromatic rings influence cytochrome P450 enzyme interactions. Pyridine rings may undergo N-oxidation, altering clearance rates compared to phenyl O-demethylation (PMMA) .

Research and Regulatory Considerations

- Psychoactive Potential: While phenylpropan-2-amine derivatives (e.g., PMMA, 4-FMA) are regulated as controlled substances, pyridine-based analogs like the target compound may require evaluation for CNS activity .

- Synthetic Accessibility : The target compound’s synthesis likely involves pyridine ring alkylation and subsequent amine hydrochloridation, similar to methods for 4-Methyl-6-(methylthio)pyridin-2-amine derivatives .

Biological Activity

2-(4-Methylpyridin-2-yl)propan-2-amine; hydrochloride, also known as 4-Methyl-2-(propan-2-yl)pyridine hydrochloride, is a compound of increasing interest in biological and medicinal chemistry. Its unique structure allows for various interactions with biological molecules, leading to potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2-(4-Methylpyridin-2-yl)propan-2-amine; hydrochloride is CHN·HCl. The compound features a pyridine ring substituted with a methyl group and an isopropyl amine side chain. This structure contributes to its ability to interact with various biological targets.

The biological activity of 2-(4-Methylpyridin-2-yl)propan-2-amine; hydrochloride primarily involves its interaction with specific receptors and enzymes. It has been shown to modulate the activity of neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways. The mechanism includes:

- Receptor Binding : The compound may bind to various receptors, influencing neurotransmitter release and uptake.

- Enzyme Inhibition : It can inhibit enzymes related to metabolic pathways, potentially impacting cellular processes such as growth and apoptosis.

- Cellular Effects : Studies indicate that it may affect cellular signaling pathways, leading to changes in cell proliferation and differentiation.

Table 1: Summary of Biological Activities

Case Studies

- Neuropharmacological Studies : Research has shown that 2-(4-Methylpyridin-2-yl)propan-2-amine; hydrochloride exhibits significant effects on dopaminergic pathways, suggesting its potential use in treating disorders like Parkinson's disease and depression .

- Cancer Research : In vitro studies have indicated that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis through caspase activation pathways .

- Metabolic Disorders : Preliminary findings suggest that the compound may improve insulin sensitivity in diabetic models, indicating a potential role in metabolic syndrome management .

Research Findings

Recent studies have focused on the pharmacodynamics of 2-(4-Methylpyridin-2-yl)propan-2-amine; hydrochloride:

- In Vitro Studies : Cell culture assays demonstrated that the compound significantly reduced cell viability in cancer cells at concentrations ranging from 10 µM to 100 µM .

- Animal Models : In vivo experiments using rodent models showed promising results in reducing symptoms associated with metabolic disorders, including weight gain and glucose intolerance .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 2-(4-methylpyridin-2-yl)propan-2-amine hydrochloride?

The synthesis typically involves a nitroaldol (Henry) reaction between 4-methylpyridine-2-carbaldehyde and nitroethane, followed by reduction of the nitro intermediate. Key steps include:

- Nitroalkene formation : Reacting 4-methylpyridine-2-carbaldehyde with nitroethane under basic conditions (e.g., ammonium acetate) to form β-nitrostyrene.

- Reduction : Using LiAlH₄ or catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to the amine.

- Salt formation : Treating the free base with HCl to yield the hydrochloride salt.

Optimization involves adjusting reaction temperature (80–100°C for nitroalkene formation), solvent polarity (e.g., ethanol or THF), and stoichiometry to improve yield (>70%) and purity. Post-synthesis purification via recrystallization (ethanol/ether) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

- X-ray crystallography : For absolute configuration determination, use SHELXL for refinement .

- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., methyl groups at δ ~1.5 ppm, pyridinyl protons at δ ~7.0–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 183.12 g/mol for free base).

- Elemental analysis : To validate Cl⁻ content in the hydrochloride salt (theoretical Cl ~16%) .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane).

- Stability : Stable at room temperature in dry, dark conditions. Avoid prolonged exposure to moisture (>60% humidity) or alkaline conditions (pH >8), which may hydrolyze the amine salt .

Q. How can researchers design initial biological activity screens for this compound?

- In vitro assays :

- Receptor binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, given structural analogs’ affinity .

- Enzyme inhibition : Test against monoamine oxidases (MAOs) or cytochrome P450 isoforms.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HepG2) at 10–100 µM concentrations .

Advanced Research Questions

Q. What strategies are used to investigate its interaction with serotonin receptors (e.g., 5-HT₇)?

- Competitive binding assays : Use [³H]-LSD or [³H]-5-CT as radioligands. Measure IC₅₀ values in transfected HEK-293 cells expressing 5-HT₇ receptors.

- Functional assays : cAMP accumulation assays to determine agonist/antagonist activity. Compare results to known ligands (e.g., SB-269970) .

- Molecular docking : Model the compound into 5-HT₇ receptor structures (PDB: 5XJN) to predict binding poses and key interactions (e.g., π-π stacking with pyridinyl group) .

Q. How should researchers address contradictions in pharmacological data across studies?

- Dose-response validation : Replicate experiments across multiple concentrations (e.g., 0.1–100 µM) to confirm activity trends.

- Orthogonal assays : Cross-validate receptor binding results with functional assays (e.g., calcium flux vs. cAMP).

- Structural analogs : Compare results with derivatives (e.g., 4-methoxy or halogen-substituted analogs) to identify substituent-specific effects .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

- Crystal growth : Slow evaporation from ethanol/water mixtures (1:1) at 4°C. Additives (e.g., NH₄PF₆) may improve crystal habit.

- Data refinement : Use SHELXL for high-resolution data. Address disorder in the methylpyridinyl group via PART and EADP commands .

- Twinned crystals : Apply TWIN/BASF commands in SHELXL for refinement .

Q. How are structure-activity relationship (SAR) studies designed to optimize bioactivity?

- Analog synthesis : Replace the 4-methylpyridinyl group with electron-withdrawing (e.g., Cl, F) or donating (e.g., OCH₃) substituents .

- Pharmacophore mapping : Identify critical moieties (e.g., tertiary amine, aromatic ring) using comparative molecular field analysis (CoMFA) .

- In silico screening : Predict ADMET properties (e.g., LogP, BBB permeability) via SwissADME or ADMETLab .

Q. What methodologies are employed for in vitro and in vivo toxicity assessment?

- In vitro :

- Ames test : Assess mutagenicity in Salmonella typhimurium strains.

- hERG inhibition : Patch-clamp assays to evaluate cardiac toxicity.

- In vivo :

Q. How can computational modeling elucidate its mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.